molecular formula C25H18ClNO4 B11569983 7-Chloro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569983
M. Wt: 431.9 g/mol
InChI Key: BNPAHEIGFGHDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic chromenopyrrole derivative characterized by a fused chromene-pyrrole core substituted with a chlorine atom at position 7, a 4-hydroxyphenyl group at position 1, and a 4-methylbenzyl group at position 2. Its synthesis likely follows methodologies similar to those reported for related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which involve cyclocondensation reactions and functionalization of substituents .

Properties

Molecular Formula

C25H18ClNO4

Molecular Weight

431.9 g/mol

IUPAC Name

7-chloro-1-(4-hydroxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H18ClNO4/c1-14-2-4-15(5-3-14)13-27-22(16-6-9-18(28)10-7-16)21-23(29)19-12-17(26)8-11-20(19)31-24(21)25(27)30/h2-12,22,28H,13H2,1H3

InChI Key

BNPAHEIGFGHDEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)O

Origin of Product

United States

Biological Activity

7-Chloro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of chromeno[2,3-c]pyrrole derivatives, characterized by a complex bicyclic structure that contributes to its biological properties. The presence of the chloro and hydroxy groups enhances its reactivity and interaction with biological targets.

Biological Activity

1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

2. Cytotoxic Effects
In vitro studies have demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, chromeno derivatives have been shown to inhibit cell proliferation in various cancer models by inducing apoptosis . The specific mechanisms involve the modulation of signaling pathways associated with cell survival and death.

3. Enzyme Inhibition
Preliminary data suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, certain chromeno derivatives have been identified as glucokinase activators, which can influence glucose metabolism and insulin sensitivity . This property could be beneficial in the context of diabetes management.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of chromeno derivatives for their anticancer properties. The findings revealed that modifications on the chromeno structure significantly affected their potency against breast cancer cell lines .
  • Antioxidant Evaluation : Another research article assessed the antioxidant capacity of chromeno derivatives using DPPH and ABTS assays. The results indicated a strong correlation between the structural features (such as hydroxyl substitutions) and antioxidant efficacy .

Research Findings Summary

Biological Activity Mechanism References
AntioxidantFree radical scavenging
CytotoxicityInduction of apoptosis
Enzyme inhibitionModulation of metabolic pathways

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The 4-methylbenzyl substituent may improve solubility compared to phenethyl or morpholinylpropyl groups, as methylbenzyl moieties balance lipophilicity and steric bulk .
  • Spectroscopic Identification : Distinct ¹H NMR signals for the 4-methylbenzyl group (e.g., δ ~2.3–2.5 for methyl protons and δ ~7.1–7.3 for benzyl aromatics) would aid in characterizing the target compound .
  • Thermal Stability : High melting points (>295°C) in phenethyl-substituted derivatives suggest the target compound may exhibit similar thermal resilience, advantageous for formulation studies .

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